TG4-155

Overview

Description

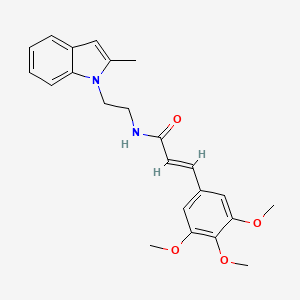

TG4-155 (Chemical formula: C₂₃H₂₆N₂O₄; molecular weight: 394.46 g/mol; CAS: 1164462-05-8) is a potent, selective antagonist of the prostaglandin E2 receptor subtype EP2 (PTGER2), with a reported Ki value of 9.9 nM and competitive antagonism (Schild KB = 1.3–2.4 nM) . Developed via high-throughput screening (HTS) and medicinal chemistry optimization, this compound exhibits >1,000-fold selectivity for EP2 over other prostanoid receptors (e.g., EP1, EP3, EP4, DP1, FP, IP, TP) and minimal off-target activity, except for weak inhibition of 5-HT2B receptors at high concentrations .

In preclinical studies, this compound demonstrates anti-inflammatory and anti-tumor effects by blocking EP2-mediated cAMP signaling, reducing COX-2 induction, and suppressing pro-inflammatory cytokines (e.g., IL-1β, IL-6) in cancer and microglial cells . It also attenuates neuronal injury in models of status epilepticus and Parkinson’s disease .

Preparation Methods

TG4-155 can be synthesized through a series of chemical reactions involving alkylation and amidation. The synthetic route typically starts with 2-methyl-1H-indole and 2-chloroethylamine hydrochloride, which are condensed in the presence of sodium hydroxide. This is followed by a CDI-facilitated amidation reaction with 3,4,5-trimethoxyphenylacrylic acid

Chemical Reactions Analysis

TG4-155 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the amide nitrogen. Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. .

Scientific Research Applications

Cancer Research

TG4-155 has been extensively studied for its role in cancer biology, particularly concerning the EP2 receptor's involvement in tumorigenesis.

In Vitro Studies

- In prostate cancer cell lines (e.g., PC-3), this compound inhibited butaprost-induced pro-inflammatory cytokine production and cell proliferation. The compound displayed high selectivity for the EP2 receptor, with a Schild value of 2.4 nM .

In Vivo Studies

- In mouse models, this compound significantly reduced tumor growth and metastasis by blocking EP2-mediated signaling pathways .

Neuroprotection

The neuroprotective effects of this compound have been investigated in models of neurodegeneration.

Case Studies

- In a study involving pilocarpine-induced status epilepticus in mice, administration of this compound resulted in significant reductions in neuronal injury within the hippocampus when given shortly after seizure onset .

Inflammation

This compound's role in modulating inflammatory responses has been documented across various studies.

Experimental Findings

- In cell-based assays, this compound effectively inhibited cAMP production induced by PGE2, demonstrating its potential to modulate inflammatory responses at the cellular level .

Data Tables

The following table summarizes key findings from studies on this compound:

Mechanism of Action

TG4-155 exerts its effects by antagonizing the prostaglandin E2 receptor subtype EP2. This receptor is a G-protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain perception, and cancer progression. By blocking EP2, this compound inhibits the downstream signaling pathways mediated by cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Pharmacological Profile

Structural and Functional Advantages

This compound vs. TG6-10-1 :

TG6-10-1, a derivative of this compound with a trifluoromethyl group on the methylindole ring, shows improved metabolic stability and brain penetration. While its EP2 affinity (KB = 10.5 nM) is lower than this compound’s (KB = 2.25 nM), its extended half-life (1.6 vs. 0.6 hours) and higher brain-plasma ratio (1.6 vs. 0.3) make it more effective in CNS models (e.g., epilepsy, glioma) .- This compound vs.

- This compound vs. Non-TG Compounds: PF-04418948 and SID26671393 exhibit weaker EP2 antagonism (IC₅₀/KB >10 nM) and lack robust in vivo data compared to this compound and its analogs .

Biological Activity

TG4-155 is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP2, which plays a significant role in various biological processes, including inflammation, cancer progression, and neuroprotection. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and implications for therapeutic use.

This compound functions primarily as an antagonist of the EP2 receptor, which is a G protein-coupled receptor involved in mediating the effects of PGE2. The binding affinity of this compound for the EP2 receptor is notably high, with reported values of approximately 2.4 nM, indicating strong selectivity over other prostanoid receptors such as DP1 and EP4 .

Table 1: Binding Affinities of this compound for Prostaglandin Receptors

| Receptor | Binding Affinity (nM) |

|---|---|

| EP2 | 2.4 |

| DP1 | 34.5 |

| EP3 | >1000 |

| EP4 | >1000 |

| FP | >500 |

2. In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PGE2-induced cAMP accumulation in various cell lines. For instance, in human EP2-overexpressing C6 glioma cells, this compound caused a significant rightward shift in the PGE2 dose-response curve without affecting the maximum response to PGE2 . This indicates that this compound can selectively block EP2 signaling pathways.

Case Study: Neuroprotection in Cell Models

A study investigated the neuroprotective effects of this compound against oxidative stress induced by 6-hydroxydopamine (6-OHDA) in Neuro-2a and SH-SY5Y neuronal cell lines. Treatment with this compound significantly reduced cytotoxicity associated with 6-OHDA exposure in a concentration-dependent manner (10 µM and 20 µM), demonstrating its potential as a neuroprotective agent .

3. In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound. For example, when administered to mice following pilocarpine-induced status epilepticus, this compound significantly reduced neuronal injury in the hippocampus . This suggests that selective inhibition of EP2 signaling may represent a novel therapeutic strategy for conditions related to inflammation and neurodegeneration.

4. Off-Target Effects

Extensive off-target profiling has shown that this compound exhibits negligible effects on a broad panel of critical ion channels, neurotransmitter transporters, enzymes, and receptors, confirming its specificity and safety for potential therapeutic applications . Notably, it weakly inhibited the serotonin 5-HT2B receptor with an IC50 value of 2.6 µM but showed minimal impact on cyclooxygenase enzymes COX-1 and COX-2 .

5. Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound has favorable brain-to-plasma ratios and half-lives conducive to therapeutic use in neurological contexts. Compared to its derivative TG6–10-1, this compound demonstrates a shorter half-life but remains effective in blocking EP2-mediated responses .

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of TG4-155, and how is its selectivity determined?

this compound is a potent and selective antagonist of the prostaglandin E2 receptor EP2 (PTGER2), with a reported Ki of 9.9 nM . Selectivity is determined through competitive binding assays across prostanoid receptors (e.g., DP1, EP1–4, IP). For example, this compound exhibits 14-fold selectivity for EP2 over DP1 and >550-fold selectivity against other receptors like EP1, EP3, and IP . Methodologically, receptor affinity is quantified using TR-FRET (time-resolved fluorescence resonance energy transfer) assays, with dose-response curves to calculate Kd values (e.g., 1.3 nM for EP2) .

Q. How is the binding affinity of this compound to EP2 receptors measured experimentally?

Binding affinity is assessed via Schild analysis and TR-FRET assays. In Schild analysis, the antagonist’s potency (Schild K) is determined by measuring cAMP inhibition in EP2-expressing cells. This compound shows a Schild K of 2.4 nM . TR-FRET assays directly quantify receptor-ligand interactions by monitoring fluorescence changes as this compound displaces labeled ligands, yielding a Kd of 1.3 nM .

Q. What standard cellular models are used to evaluate this compound’s anti-inflammatory effects?

Common models include:

- Neuro-2a and SH-SY5Y cells for neuroinflammatory studies, where this compound reduces 6-OHDA-induced PGE2 secretion and cell death .

- PC3 , DU145 , and LNCaP prostate cancer cell lines to assess COX-2 and EP2 protein modulation via Western blot .

- Primary rat microglia to study suppression of pro-inflammatory mediators (e.g., COX-2) .

Advanced Research Questions

Q. How can researchers optimize experimental conditions when assessing this compound’s neuroprotective effects in vitro?

Key considerations:

- Cell line selection : Use neuroblastoma (e.g., Neuro-2a) or neuron-like (SH-SY5Y) cells for relevance to neuronal injury models .

- Dose timing : Pre-treat cells with this compound (e.g., 1–10 μM) 1–2 hours before inducing toxicity (e.g., with 6-OHDA) .

- Endpoint selection : Combine MTT assays (cell viability) with ELISA/PGE2 quantification to link neuroprotection to EP2 antagonism .

- Controls : Include EP2 agonists (e.g., PGE2) to confirm receptor-specific effects and compare with structurally related antagonists (e.g., TG6-10-1) .

Q. What methodological approaches are recommended for resolving contradictions in this compound’s efficacy between in vitro and in vivo studies?

Discrepancies often arise from differences in metabolic stability and brain penetration. Strategies include:

- Pharmacokinetic profiling : Compare plasma half-life (0.6 hours for this compound vs. 1.6 hours for TG6-10-1) and brain-to-plasma ratios (0.3 vs. 1.6) .

- Structural modifications : Introduce trifluoromethyl groups (as in TG6-10-1) to enhance metabolic stability without compromising EP2 selectivity .

- Dosing regimens : For in vivo studies, administer this compound intraperitoneally (5 mg/kg) at multiple timepoints (e.g., 1 and 12 hours post-injury) to compensate for rapid clearance .

Q. How should researchers design dose-response experiments to evaluate this compound’s anti-inflammatory effects?

- Dose range : Use concentrations spanning 0.1–100 nM (based on Kd = 1.3 nM) to capture EC50/IC50 values .

- Time-course analysis : Measure effects at 6, 12, and 24 hours to account for delayed inflammatory responses (e.g., COX-2 upregulation peaks at 12–24 hours) .

- Multi-parametric endpoints : Combine mRNA quantification (e.g., COX-2, PTGES) with protein-level assays (Western blot) and functional readouts (PGE2 secretion) .

Q. What strategies improve the metabolic stability of this compound derivatives without compromising receptor selectivity?

- Fluorination : Adding trifluoromethyl groups (e.g., TG6-10-1) improves plasma half-life (from 0.6 to 1.6 hours) and brain penetration (brain-to-plasma ratio from 0.3 to 1.6) .

- In vitro metabolic assays : Use liver microsomes or hepatocytes to screen derivatives for stability, focusing on CYP450-mediated oxidation .

- Structure-activity relationship (SAR) studies : Test analogs with modifications to the methylindole ring while maintaining EP2 binding (e.g., TG6-10-1 retains a Ki < 10 nM) .

Q. Data Contradiction Analysis

Q. How to interpret conflicting data on this compound’s neuroprotective efficacy in different cell lines?

Contradictions may stem from:

- Cell-specific EP2 expression levels : Confirm EP2/COX-2 protein ratios via Western blot (e.g., DU145 vs. PC3 cells) .

- Experimental variability : Standardize toxicity induction protocols (e.g., 6-OHDA concentration, exposure time) .

- Off-target effects : Use EP2 knockout cells or siRNA to isolate receptor-specific responses .

Q. Why does this compound show limited in vivo efficacy despite high in vitro potency?

Likely due to:

- Rapid clearance : Plasma half-life of 0.6 hours limits sustained EP2 blockade .

- Blood-brain barrier (BBB) penetration : Low brain-to-plasma ratio (0.3) reduces CNS bioavailability .

- Solution : Optimize dosing frequency or use prodrug formulations to enhance stability .

Q. Methodological Resources

Properties

IUPAC Name |

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHUXHFZLMFETJ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.